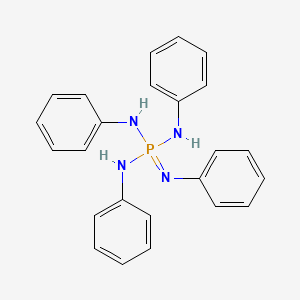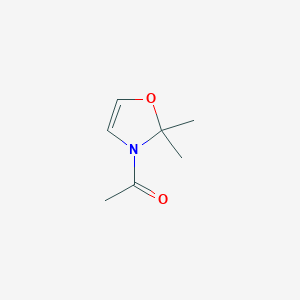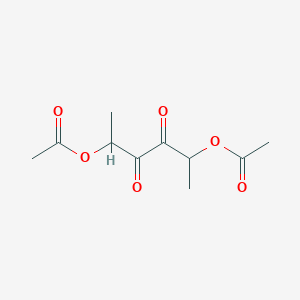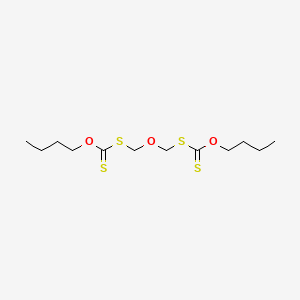![molecular formula C18H19ClO4 B14315582 Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol CAS No. 113158-04-6](/img/structure/B14315582.png)
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is a complex organic compound that features both acetic acid and phenoxyethanol moieties This compound is notable for its unique structure, which combines the properties of acetic acid, a simple carboxylic acid, with those of phenoxyethanol, an aromatic ether alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-phenylethene with 4-hydroxyphenoxyethanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The chloro-substituted phenylethenyl group can be reduced to form the corresponding ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of new compounds, depending on the nucleophile employed.
科学的研究の応用
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants, due to its reactive functional groups.
作用機序
The mechanism by which acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The phenoxyethanol moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro-substituted phenylethenyl group can also participate in various chemical reactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the chloro-substituted phenylethenyl group.
2,4-Dichlorophenoxyacetic acid: Contains a similar phenoxy structure with additional chloro groups, commonly used as a herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar structure but different substituents.
Uniqueness
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is unique due to its combination of acetic acid, phenoxyethanol, and chloro-substituted phenylethenyl groups
特性
CAS番号 |
113158-04-6 |
|---|---|
分子式 |
C18H19ClO4 |
分子量 |
334.8 g/mol |
IUPAC名 |
acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol |
InChI |
InChI=1S/C16H15ClO2.C2H4O2/c17-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-10-18;1-2(3)4/h1-9,12,18H,10-11H2;1H3,(H,3,4) |
InChIキー |
UUNBMJNUTNXWMB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
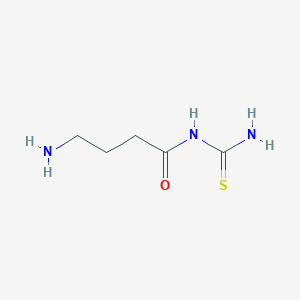
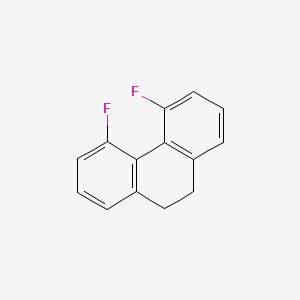
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
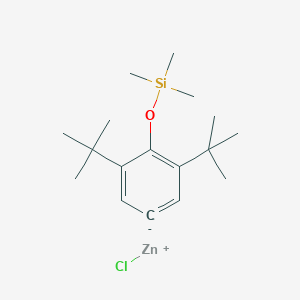
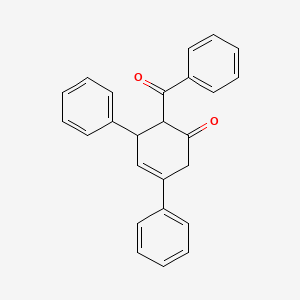
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

